molecular formula C13H11NO2 B1354540 1-Methyl-3-(4-nitrophenyl)benzene CAS No. 952-21-6

1-Methyl-3-(4-nitrophenyl)benzene

Cat. No.: B1354540
CAS No.: 952-21-6
M. Wt: 213.23 g/mol
InChI Key: FKXLIELPNYJMJR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methyl-3-phenylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Reduction: 1-Methyl-3-(4-aminophenyl)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    1-Methyl-4-nitrobenzene: Similar structure but with the nitro group in the para position relative to the methyl group.

    1-Methyl-2-nitrobenzene: Similar structure but with the nitro group in the ortho position relative to the methyl group.

    1-Methyl-3-nitrobenzene: Similar structure but without the additional phenyl group.

Uniqueness: 1-Methyl-3-(4-nitrophenyl)benzene is unique due to the presence of both a methyl group and a nitrophenyl group on the benzene ring, which imparts distinct electronic and steric properties.

Biological Activity

1-Methyl-3-(4-nitrophenyl)benzene, also known as 3-nitrotoluene (3-NT), is an aromatic compound with significant implications in both synthetic chemistry and potential biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H11N1O2C_{13}H_{11}N_{1}O_{2} and a molecular weight of approximately 213.236 g/mol. The compound features a methyl group attached to a benzene ring at the first position and a nitrophenyl group at the third position, contributing to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, particularly through nitration of toluene using a mixture of nitric acid and sulfuric acid. This process introduces the nitro group into the aromatic system, making it a versatile intermediate for further chemical modifications.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The nitro group can facilitate these interactions, potentially altering enzyme activities or DNA binding properties. Such interactions are crucial for evaluating the compound's safety and efficacy in pharmaceutical contexts.

Biochemical Pathways

The compound's mode of action involves various biochemical pathways, including:

  • Reduction Reactions : The nitro group can be reduced to an amino group (–NH₂), which may enhance biological activity by increasing solubility and reactivity.
  • Substitution Reactions : It can participate in nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities that may possess biological significance.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. For example, studies on similar nitroaromatic compounds have shown activity against various pathogens, suggesting that this compound could also possess similar effects .

Cytotoxicity Assays

A study investigating the cytotoxic activity of nitrophenyl derivatives demonstrated their potential against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promise in inhibiting cell proliferation in leukemia models .

Case Studies and Research Findings

Several studies have explored the broader implications of nitroaromatic compounds in biological systems:

  • Benzene Metabolism : The metabolism of benzene and its derivatives has been linked to genetic damage and carcinogenicity. Understanding these pathways can provide insights into the potential risks associated with exposure to compounds like this compound .
  • Toxicological Assessments : Investigations into the toxicological profiles of similar compounds reveal that while some exhibit beneficial biological activities, they may also pose risks due to their reactive nature and potential for metabolic activation leading to toxic effects .

Summary Table: Biological Activity Overview

Activity Type Description References
AntimicrobialPotential activity against bacteria and fungi
CytotoxicityInhibition of cancer cell proliferation
Metabolic PathwaysInteraction with cytochrome P450 enzymes; potential carcinogenicity
Toxicological RisksReactive nature leading to possible genetic damage

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXLIELPNYJMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441745
Record name 1-Methyl-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-21-6
Record name 1-Methyl-3-(4-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by Suzuki coupling of 1-bromo-4-nitrobenzene and 1-bromo-3-methylbenzene.
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Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrobenzene (3.0 g, 14.8 mmol) and 3-methylphenylboronic acid (2.06 g, 15.1 mmol) in 35 mL of acetone and 40 mL of water was added K2CO3.1.5H2O (5.93 g, 37.5 mmol) and Pd(OAc)2 (101 mg, 0.50 mmol). The deep black mixture was refluxed for 6 hr and then cooled. The mixture was extracted with ether and the organic layer was passed through a layer of celite. The pale yellow solution was dried over Na2SO4 and evaporated to dryness. The residue was recrystallized from hot methanol to give pale yellow crystals (2.68 g, 85%). m.p.59-60° C.1H NMR (CDCl3) δ 8.26 (d, 8.7 Hz, 2H), 7.70 (d, 8.7 Hz, 2H), 7.41 (m, 3H), 7.26 (d, 7.1 Hz, 1H), 2.43 (s, 1H). 13C NMR (CDCl3) δ 147.6, 146.8, 138.8, 138.6, 129.6, 128.9, 128.0, 127.6, 124.4, 123.9, 21.4. LRMS (EI) for C13H11NO2 213 (M+, intensity 100); HRMS (EI) calcd 213.0789, obsd 213.0778.
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3 g
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2.06 g
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reactant
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35 mL
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40 mL
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[Compound]
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K2CO3.1.5H2O
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5.93 g
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reactant
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Quantity
101 mg
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catalyst
Reaction Step Two
Yield
85%

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